(S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
Overview
Description
(S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its specific stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a chiral precursor, such as (S)-3-phenylpropanamide.
Amidation Reaction: The precursor undergoes an amidation reaction with N,N-dimethylamine under controlled conditions to form the desired amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors to ensure consistency and purity. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N,N-Dimethyl-3-phenylpropanamide: Lacks the chiral center, resulting in different biological activity.
2-Amino-3-phenylpropanamide: Lacks the N,N-dimethyl groups, affecting its chemical properties.
Uniqueness: (S)-2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different pharmacological profiles compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and potential make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S)-2-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPAOHCUPWJNQ-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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